1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea
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Overview
Description
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea is a synthetic organic compound that features a pyrazole ring, a thiophene ring, and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the thiophene ring: This step might involve a cross-coupling reaction such as the Suzuki or Stille coupling.
Attachment of the phenylpropyl group: This could be done through a Friedel-Crafts alkylation reaction.
Formation of the urea linkage: This step typically involves the reaction of an amine with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Inhibiting or modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Modulating signaling pathways: Influencing cellular processes such as proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-pyrazol-1-yl)ethyl)-3-(3-phenylpropyl)urea: Lacks the thiophene ring.
1-(2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea: Lacks the pyrazole ring.
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)urea: Lacks the phenylpropyl group.
Uniqueness
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea is unique due to the combination of its structural elements, which may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
1-(3-phenylpropyl)-3-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c24-19(20-11-4-9-16-7-2-1-3-8-16)21-15-17(18-10-5-14-25-18)23-13-6-12-22-23/h1-3,5-8,10,12-14,17H,4,9,11,15H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKSWAALOZWVMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC(C2=CC=CS2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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